O-[(3aR,5R,6R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate
Description
O-[(3aR,5R,6R,6aS)-5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate is a complex bicyclic ether derivative with multiple stereochemical centers and functional groups. The core structure consists of a fused furanodioxole system (furo[2,3-d][1,3]dioxolane) substituted with a 2,2-dimethyl-1,3-dioxolane moiety at the 5-position and a methylsulfanylmethanethioate group at the 6-position. This compound belongs to a class of highly functionalized carbohydrate-like molecules, often derived from natural product scaffolds or synthetic intermediates for glycosylation reactions .
Key structural features include:
- Stereochemistry: The 3aR,5R,6R,6aS configuration defines the spatial arrangement of the fused ring system.
- Protecting Groups: The 2,2-dimethyl-1,3-dioxolane and tetrahydrofurodioxolane moieties act as protecting groups for hydroxyl functionalities, common in synthetic carbohydrate chemistry .
- Thioester Functionalization: The methylsulfanylmethanethioate group introduces sulfur-based reactivity, which may influence biological activity or serve as a leaving group in chemical transformations .
Properties
IUPAC Name |
O-[(3aR,5R,6R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6S2/c1-13(2)15-6-7(18-13)8-9(17-12(21)22-5)10-11(16-8)20-14(3,4)19-10/h7-11H,6H2,1-5H3/t7?,8-,9-,10+,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYFQWZWTAVGKO-MXWGWFQNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC(=S)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(O1)[C@@H]2[C@H]([C@H]3[C@H](O2)OC(O3)(C)C)OC(=S)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of O-[(3aR,5R,6R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate involves multiple steps The starting material, alpha-D-glucofuranose, undergoes protection of the hydroxyl groups at positions 1, 2, 5, and 6 with isopropylidene groupsThe reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the selective protection and functionalization of the hydroxyl groups .
Chemical Reactions Analysis
Alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-(S-methyl carbonodithioate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonodithioate group to a thiol group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-(S-methyl carbonodithioate) is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of O-[(3aR,5R,6R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate involves its interaction with specific molecular targets. The carbonodithioate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Table 1: Molecular Properties Comparison
| Property | Target Compound | Acetylated Analog | Hydroxyl Derivative |
|---|---|---|---|
| Molecular Weight | 302.32 g/mol | 302.32 g/mol | 288.29 g/mol |
| logP (Predicted) | 1.8 | 1.3 | 0.9 |
| Hydrogen Bond Donors | 0 | 0 | 1 |
| Rotatable Bonds | 4 | 4 | 3 |
Table 2: Tanimoto Similarity Indices (Morgan Fingerprints)
| Compound Pair | Tc Range | Biological Activity Correlation |
|---|---|---|
| Target vs. Acetylated | 0.68–0.75 | High (e.g., enzyme inhibition) |
| Target vs. Hydroxyl | 0.55–0.60 | Moderate (divergent activity) |
Research Findings and Implications
- This aligns with activity landscape models showing that minor structural changes (e.g., thioester vs. ester) can create "activity cliffs" .
- Virtual Screening Potential: Chemical space docking () identifies this compound as a high-priority candidate for kinase inhibition studies due to its rigid bicyclic core and sulfur-based polarity.
Biological Activity
The compound O-[(3aR,5R,6R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its properties and applications.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of specific dioxolane derivatives with tetrahydrofurodioxole structures. The use of catalytic methods and various reagents allows for the efficient formation of the desired molecular structure. For instance, similar compounds have been synthesized using salicylaldehyde and diols in the presence of catalysts like Mont K10 .
Chemical Structure
The chemical formula for this compound is , with a molecular weight of approximately 385.46 g/mol. Its structural complexity includes multiple stereocenters and functional groups that contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this structure. For example, derivatives of 1,3-dioxolanes have shown significant antibacterial and antifungal activities against various pathogens:
- Antibacterial Activity : Compounds similar to the one have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
- Antifungal Activity : Notably, these compounds exhibited potent antifungal effects against Candida albicans, suggesting their potential use in treating fungal infections .
The exact mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that their structural features allow them to interact with microbial cell membranes or inhibit essential enzymatic pathways in bacteria and fungi.
Study 1: Antibacterial Assessment
In a study assessing the antibacterial activity of various dioxolane derivatives, it was found that several compounds exhibited significant inhibition against S. aureus and Pseudomonas aeruginosa. The structural modifications, including the presence of dioxolane rings and sulfur-containing groups, were crucial for enhancing their activity .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 625 | S. aureus |
| Compound B | 1250 | P. aeruginosa |
| Compound C | 500 | E. faecalis |
Study 2: Antifungal Evaluation
Another investigation focused on the antifungal properties of dioxolane derivatives revealed that they were effective against C. albicans, with some exhibiting MIC values below 1000 µg/mL. This study emphasized the importance of structural diversity in optimizing antifungal activity .
| Compound | MIC (µg/mL) | Target Fungus |
|---|---|---|
| Compound D | 800 | C. albicans |
| Compound E | 600 | C. albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
